N'-butan-2-yl-N-(3-chlorophenyl)oxamide
Description
N'-butan-2-yl-N-(3-chlorophenyl)oxamide is an oxamide derivative characterized by a central oxamide core (-NH-CO-CO-NH-) with two distinct substituents: a 3-chlorophenyl group and a branched butan-2-yl (sec-butyl) alkyl chain. Oxamides are known for their versatility in agrochemical, pharmaceutical, and materials science applications due to their hydrogen-bonding capacity, slow-release nitrogen properties, and structural adaptability .
Properties
IUPAC Name |
N'-butan-2-yl-N-(3-chlorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-8(2)14-11(16)12(17)15-10-6-4-5-9(13)7-10/h4-8H,3H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQRQBJTDZAFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-butan-2-yl-N-(3-chlorophenyl)oxamide typically involves the reaction of butan-2-amine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for N’-butan-2-yl-N-(3-chlorophenyl)oxamide would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-butan-2-yl-N-(3-chlorophenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamic acid derivatives.
Reduction: Reduction reactions can convert the oxamide group to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamic acid derivatives, while reduction could produce amines .
Scientific Research Applications
N’-butan-2-yl-N-(3-chlorophenyl)oxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of N’-butan-2-yl-N-(3-chlorophenyl)oxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Oxamide Derivatives
Structural and Physicochemical Properties
Substituents on the oxamide core significantly influence melting points, solubility, and lipophilicity. Below is a comparative analysis of key oxamides:
Key Observations :
- Lipophilicity : The 3-chlorophenyl group increases hydrophobicity compared to unsubstituted oxamide. N-benzyl-N'-(3-chlorophenyl)oxamide (XLogP3 = 2.9) is more lipophilic than This compound (estimated XLogP3 ~2.5) due to the aromatic benzyl group .
- Solubility : Branched alkyl chains (e.g., butan-2-yl) enhance solubility in organic solvents compared to linear alkyl or aromatic substituents .
Agricultural Use
- Unsubstituted oxamide reduces ammonia volatilization by 38–63% compared to urea, improving nitrogen use efficiency in rice cultivation .
- Substituted oxamides : Alkyl/aryl substitutions may alter nitrogen release kinetics. For example, fine-grade oxamide (particle size 0.85 mm) shows comparable efficacy to urea in turfgrass nutrition .
Pharmaceutical and Material Science
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